Enzyme Affinity (Km): Dihydroorotic Acid vs. Orotic Acid as a Substrate
Dihydroorotic acid (DHO) is the native substrate for DHODH, exhibiting a Michaelis constant (Km) of approximately 12 µM, which is crucial for establishing enzyme activity assays [1]. In contrast, orotic acid (the product) and its analog 5-fluoroorotate act as competitive inhibitors with inhibition constants (Ki) of 30.5 µM and 34.9 µM, respectively, highlighting a fundamental difference in their interaction with the enzyme active site [2].
| Evidence Dimension | Enzyme Affinity (Km vs. Ki) |
|---|---|
| Target Compound Data | Km = 12 µM |
| Comparator Or Baseline | Orotic Acid (Ki = 30.5 µM) and 5-Fluoroorotate (Ki = 34.9 µM) |
| Quantified Difference | DHO is a substrate (Km ~12 µM) while comparators are competitive inhibitors (Ki ~30-35 µM). |
| Conditions | Rat liver mitochondrial preparation, HPLC assay [1]; Recombinant P. berghei DHODH, pH 8.0 [2]. |
Why This Matters
This confirms that DHO is the only compound among these that drives the forward enzymatic reaction, making it the essential substrate for any DHODH activity assay.
- [1] Peters, G. J., et al. (1987). A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography. Analytical Biochemistry, 161(1), 32-38. View Source
- [2] Krungkrai, J., Cerami, A., & Henderson, G. B. (1991). Purification and characterization of dihydroorotate dehydrogenase from the rodent malaria parasite Plasmodium berghei. Biochemistry, 30(7), 1934-1940. View Source
